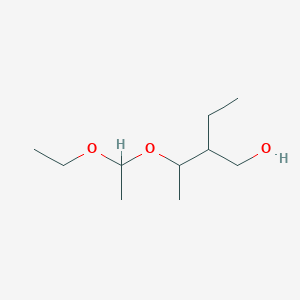
1-Butanol, 3-(1-ethoxyethoxy)-2-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanol, 3-(1-ethoxyethoxy)-2-ethyl- is an organic compound with the molecular formula C9H20O3 It is a derivative of butanol, featuring an ethoxyethoxy group and an ethyl substitution
Preparation Methods
The synthesis of 1-Butanol, 3-(1-ethoxyethoxy)-2-ethyl- typically involves the reaction of 1-butanol with ethylene oxide in the presence of a catalyst. The reaction conditions often include moderate temperatures and pressures to facilitate the formation of the ethoxyethoxy group. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
1-Butanol, 3-(1-ethoxyethoxy)-2-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxyethoxy group is replaced by other functional groups using reagents like sodium hydroxide or halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Butanol, 3-(1-ethoxyethoxy)-2-ethyl- has several scientific research applications:
Chemistry: It is used as a solvent and intermediate in organic synthesis, aiding in the production of various chemicals and materials.
Biology: The compound can be utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmaceutical intermediate, contributing to the development of new drugs and therapeutic agents.
Industry: It finds applications in the manufacturing of coatings, adhesives, and plasticizers due to its solvent properties.
Mechanism of Action
The mechanism by which 1-Butanol, 3-(1-ethoxyethoxy)-2-ethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxyethoxy group can enhance the compound’s solubility and reactivity, facilitating its participation in various biochemical pathways. The specific pathways and targets depend on the context of its application, whether in chemical synthesis or biological systems.
Comparison with Similar Compounds
1-Butanol, 3-(1-ethoxyethoxy)-2-ethyl- can be compared to similar compounds such as:
1-Butanol, 3-(1-ethoxyethoxy)-2-methyl-: This compound has a methyl group instead of an ethyl group, leading to differences in reactivity and applications.
1-Butanol, 3-methoxy-: Featuring a methoxy group, this compound exhibits distinct chemical properties and uses.
1-Butanol, 3-methyl-, acetate: An acetate ester of butanol, it is used in different industrial applications due to its ester functionality.
The uniqueness of 1-Butanol, 3-(1-ethoxyethoxy)-2-ethyl- lies in its specific functional groups, which confer unique chemical and physical properties, making it suitable for specialized applications.
Properties
CAS No. |
87519-07-1 |
|---|---|
Molecular Formula |
C10H22O3 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3-(1-ethoxyethoxy)-2-ethylbutan-1-ol |
InChI |
InChI=1S/C10H22O3/c1-5-10(7-11)8(3)13-9(4)12-6-2/h8-11H,5-7H2,1-4H3 |
InChI Key |
WEGSYOFHLITQLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)C(C)OC(C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Hex-1-en-3-yl)selanyl]benzene](/img/structure/B14388728.png)
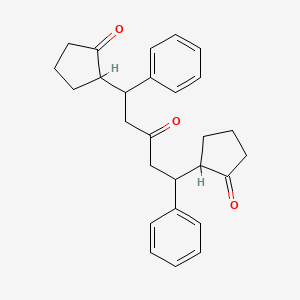
![3-{[2-({2-[(Propan-2-yl)oxy]ethyl}sulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14388744.png)
![[(4,4-Dimethylpenta-1,2-dien-1-yl)sulfanyl]benzene](/img/structure/B14388754.png)
![2,4-Dimethoxy-2-[(4-methoxyphenyl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B14388761.png)
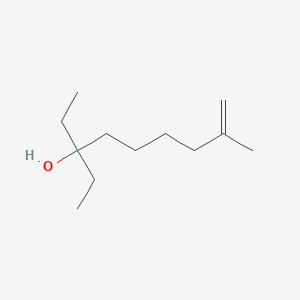
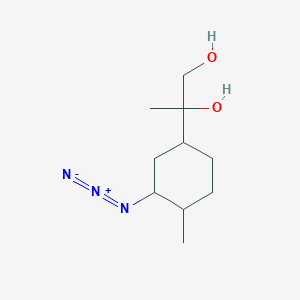

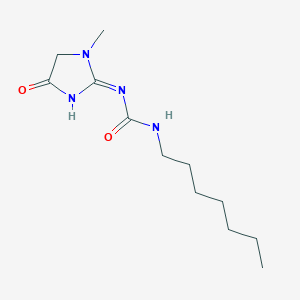
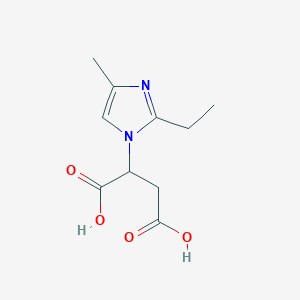
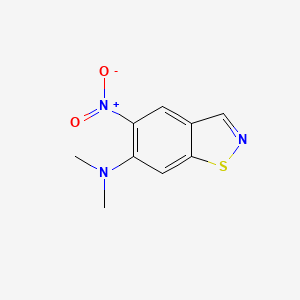
![1-[4-(Methanesulfinyl)phenyl]propan-2-one](/img/structure/B14388790.png)
![2-(4-Methoxyanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14388792.png)
![2-[(Hexadec-10-yn-1-yl)oxy]oxane](/img/structure/B14388814.png)
